6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester

Description

BenchChem offers high-quality 6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c1-21-13(20)9-6(16)3-2-4-7(9)22-14-12(19)11(18)10(17)8(5-15)23-14/h2-4,8,10-12,14-19H,5H2,1H3/t8-,10-,11+,12-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLFBAOUJJRVBT-RRZLQCMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1OC2C(C(C(C(O2)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual-Edged Sword: A Technical Guide to 6-(β-D-glucopyranosyloxy)-Salicylic Acid Methyl Ester in Plant Physiology

Abstract

In the intricate world of plant defense, the regulation of signaling molecules is as critical as their production. This technical guide delves into the pivotal role of 6-(β-D-glucopyranosyloxy)-salicylic acid methyl ester, more commonly known as methyl salicylate 2-O-β-D-glucoside (MeSA 2-O-β-D-glucoside), a key metabolite in the sophisticated signaling network of plant immunity. While its precursor, methyl salicylate (MeSA), acts as a crucial long-distance signal for Systemic Acquired Resistance (SAR), the glucosylated form serves as a vital negative regulator, ensuring a balanced and controlled defense response. This document provides a comprehensive exploration of its biosynthesis, mechanism of action, and the experimental methodologies employed to elucidate its function, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Salicylic Acid Signaling Axis and the Emergence of a Regulator

Salicylic acid (SA) is a cornerstone of plant defense against biotrophic and semi-biotrophic pathogens.[1][2] Upon pathogen recognition, SA levels rise, triggering a cascade of defense responses both locally at the site of infection and systemically in distal tissues.[1] This long-lasting, broad-spectrum resistance is termed Systemic Acquired Resistance (SAR).[3][4] For SAR to be established, a mobile signal must travel from the infected leaves to the rest of the plant. Methyl salicylate (MeSA), a volatile ester of SA, has been identified as a critical mobile signal in this process.[3][5] It is synthesized in infected tissues, transported through the phloem, and then converted back to active SA in systemic tissues to prime them for future attacks.[3][6]

However, the continuous presence of high levels of SA can be cytotoxic and impose a significant fitness cost on the plant.[7] This necessitates a tightly regulated system to control the homeostasis of both SA and MeSA.[3][7] This is where 6-(β-D-glucopyranosyloxy)-salicylic acid methyl ester, or MeSA 2-O-β-D-glucoside, plays a crucial role. This water-soluble, inactive form of MeSA represents a sophisticated mechanism for sequestering the active signal, thereby acting as a negative regulator of the SAR response.[7][8]

Biosynthesis and Metabolism: A Tale of Two Enzymes

The conversion of the active MeSA signal into its inactive glucoside is a key regulatory checkpoint in the SA signaling pathway. This biochemical modification is catalyzed by a specific class of enzymes known as UDP-glycosyltransferases (UGTs).

The Key Player: UGT71C3

In the model plant Arabidopsis thaliana, the enzyme responsible for the glucosylation of MeSA has been identified as UDP-glycosyltransferase 71C3 (UGT71C3).[3][8] Biochemical analyses have demonstrated that UGT71C3 exhibits strong enzymatic activity towards MeSA, forming MeSA 2-O-β-D-glucoside both in vitro and in vivo.[8] The expression of the UGT71C3 gene is induced in leaf tissue following pathogen infection, indicating that its regulatory role is activated when the defense response is initiated.[3]

The Reversible Nature of Glucosylation

While glucosylation serves to inactivate and store MeSA, this process is not necessarily permanent. The potential for deglucosylation by β-glucosidases exists, which would release active MeSA. This reversible reaction would provide the plant with a mechanism to rapidly mobilize the defense signal from its stored form when needed.

The biosynthesis and conversion pathway can be visualized as follows:

Figure 1: The core metabolic pathway of methyl salicylate (MeSA) and its glucosylated form. SAMT (Salicylic Acid Methyltransferase) converts SA to MeSA. SABP2 (SA-Binding Protein 2) converts MeSA back to SA. UGT71C3 catalyzes the glucosylation of MeSA to its inactive form, MeSA 2-O-β-D-glucoside. A putative β-glucosidase may reverse this process.

The Physiological Role: Fine-Tuning the Systemic Acquired Resistance (SAR) Response

The primary and most well-documented role of 6-(β-D-glucopyranosyloxy)-salicylic acid methyl ester is the negative regulation of SAR.[7][8] By converting the mobile MeSA signal into an inactive, water-soluble glucoside, the plant can precisely control the intensity and duration of its systemic immune response.[7]

Evidence from Genetic Studies

Compelling evidence for this regulatory role comes from studies using genetic mutants of Arabidopsis.

-

ugt71c3 knockout mutants: Plants lacking a functional UGT71C3 gene exhibit a more robust systemic resistance to secondary pathogen infection compared to wild-type plants.[3][8] Following an initial localized infection, these mutants accumulate significantly higher levels of systemic MeSA and SA.[8] This demonstrates that in the absence of MeSA glucosylation, the SAR signal is amplified, leading to a stronger defense response.

-

UGT71C3 overexpression lines: Conversely, plants that overexpress the UGT71C3 gene show a compromised SAR response.[3][8] These plants accumulate lower levels of systemic MeSA and SA after a primary infection, resulting in increased susceptibility to secondary infections.[8]

Table 1: Impact of UGT71C3 Expression on SAR Response

| Genotype | UGT71C3 Activity | Systemic MeSA & SA Levels | SAR Response to Secondary Infection |

| Wild-Type | Normal | Normal | Normal |

| ugt71c3 knockout | Absent | Significantly Higher | Enhanced |

| UGT71C3 Overexpression | Increased | Significantly Lower | Compromised |

A Model for Negative Regulation

Based on these findings, a clear model for the negative regulation of SAR by MeSA glucosylation emerges:

Figure 2: A signaling pathway for the negative regulation of SAR by MeSA glucosylation. Upon pathogen infection in a local leaf, MeSA is produced and transported to systemic leaves. In systemic tissues, MeSA is converted to SA to induce SAR. However, MeSA also induces the expression of UGT71C3, which converts MeSA to its inactive glucoside, thereby dampening the SAR response.

Experimental Methodologies for Studying MeSA Glucosides

The elucidation of the role of 6-(β-D-glucopyranosyloxy)-salicylic acid methyl ester has been made possible through a combination of biochemical, genetic, and analytical techniques.

Quantification of Salicylic Acid and its Glucosides

A fundamental aspect of studying this pathway is the accurate quantification of SA and its various forms. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.

Protocol: HPLC-Based Quantification of Free and Glucosylated SA

-

Tissue Homogenization: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

-

Extraction: The powdered tissue is extracted with a solvent, typically aqueous methanol.

-

Phase Separation: The extract is partitioned against an organic solvent (e.g., ethyl acetate-cyclohexane) to separate the more nonpolar free SA from the polar glucosides.

-

Analysis of Free SA: The organic phase containing free SA is dried and resuspended in the mobile phase for HPLC analysis.

-

Hydrolysis of Glucosides: The aqueous phase containing the glucosides is subjected to acid or enzymatic hydrolysis (using a β-glucosidase) to release the free SA from its sugar conjugate.

-

Analysis of Total SA: The hydrolyzed sample is then extracted and analyzed by HPLC to determine the total amount of SA (initially free and released from glucosides).

-

Quantification: The amount of glucosylated SA is calculated by subtracting the amount of free SA from the total SA.

In Vitro Enzyme Assays

To confirm the enzymatic activity of proteins like UGT71C3, in vitro assays are essential.

Protocol: UGT Activity Assay

-

Protein Expression and Purification: The candidate UGT gene is cloned into an expression vector and the protein is expressed in a suitable host (e.g., E. coli). The recombinant protein is then purified.

-

Reaction Mixture: The purified enzyme is incubated with the substrate (MeSA) and the sugar donor (UDP-glucose) in a suitable reaction buffer.

-

Reaction Termination: The reaction is stopped after a specific time by adding an acid or organic solvent.

-

Product Analysis: The reaction mixture is analyzed by HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the formation of the MeSA glucoside.

Genetic Approaches

As highlighted earlier, the use of knockout mutants and overexpression lines is a powerful tool to study the in vivo function of the genes involved in MeSA glucosylation. This involves creating transgenic plants with altered expression of the target gene and then subjecting them to pathogen infection assays and metabolic profiling.

Broader Implications and Future Directions

The discovery of the role of 6-(β-D-glucopyranosyloxy)-salicylic acid methyl ester has significantly advanced our understanding of the intricate regulation of plant immunity. This knowledge has several potential applications:

-

Crop Improvement: Modulating the expression of UGTs involved in MeSA glucosylation could be a strategy to enhance disease resistance in crops. However, this must be carefully balanced to avoid the fitness costs associated with a constitutively active defense response.

-

Drug Discovery: The enzymes involved in the SA signaling pathway, including UGTs, could be targets for the development of novel agrochemicals that modulate plant defense responses.

Future research in this area will likely focus on identifying the specific β-glucosidases responsible for releasing MeSA from its glucosylated form, further unraveling the dynamic regulation of this important signaling molecule. Additionally, exploring the diversity of MeSA glycosides in different plant species could reveal novel regulatory mechanisms.[9][10]

Conclusion

6-(β-D-glucopyranosyloxy)-salicylic acid methyl ester is not merely a metabolic byproduct but a key regulatory molecule in plant physiology. Its role as a reversible, inactive storage form of the mobile SAR signal, methyl salicylate, highlights the sophisticated mechanisms plants have evolved to fine-tune their defense responses. By sequestering the active signal, it prevents an over-accumulation of salicylic acid, thereby mitigating potential cellular toxicity and the associated fitness costs. A thorough understanding of the biosynthesis, metabolism, and physiological function of this compound, facilitated by the experimental approaches outlined in this guide, is crucial for advancing our knowledge of plant-pathogen interactions and for the development of innovative strategies for enhancing crop resilience.

References

- Current time information in Phoenix, AZ, US. Google.

-

Chen, L., Wang, W. S., Wang, T., Meng, X. F., Chen, T. T., Huang, X. X., Li, Y. J., & Hou, B. K. (2019). Methyl Salicylate Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance. Plant Physiology, 180(4), 2167–2181. Retrieved from [Link]

-

Methyl Salicylate Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance. (2019). PubMed. Retrieved from [Link]

-

Naturally Occurring Methyl Salicylate Glycosides. (2014). Ingenta Connect. Retrieved from [Link]

-

Methyl Salicylate Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance. (2019). ResearchGate. Retrieved from [Link]

-

The biosynthesis and glucoside conjugation pathway of methyl salicylate... (n.d.). ResearchGate. Retrieved from [Link]

-

Methyl Salicylate Glycosides in Some Italian Varietal Wines. (2022). MDPI. Retrieved from [Link]

-

Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana. (2018). PMC. Retrieved from [Link]

-

Glycosylation of MeSA negatively regulates plant systemic defense. At... (n.d.). ResearchGate. Retrieved from [Link]

-

Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana | Request PDF. (2018). ResearchGate. Retrieved from [Link]

-

Biosynthesis and metabolism of β-d-salicin: A novel molecule that exerts biological function in humans and plants. (2020). NIH. Retrieved from [Link]

-

Accumulation of salicylic acid (SA), salicylic acid glucoside (SAG),... (n.d.). ResearchGate. Retrieved from [Link]

-

Salicylic Acid Biosynthesis in Plants. (2020). Frontiers. Retrieved from [Link]

-

Structure and biosynthesis of methyl salicylate in plants:... (n.d.). ResearchGate. Retrieved from [Link]

-

Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics. (2020). PMC. Retrieved from [Link]

-

Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria. (2021). PMC. Retrieved from [Link]

-

Methyl salicylate is the most effective natural salicylic acid ester to close stomata while raising reactive oxygen species and nitric oxide in Arabidopsis guard cells. (2020). PubMed. Retrieved from [Link]

- CN102267911A - Synthesis method of methyl salicylate. (n.d.). Google Patents.

- Glucoside: Significance and symbolism. (2025). Google.

-

The role of methyl salicylate in plant growth under stress conditions. (2022). ResearchGate. Retrieved from [Link]

-

Decoding the molecular mechanism underlying salicylic acid (SA)-mediated plant immunity: an integrated overview from its biosynthesis to the mode of action. (2024). PubMed. Retrieved from [Link]

-

Salicylate, A New Plant Hormone. (1992). PMC. Retrieved from [Link]

Sources

- 1. Frontiers | Salicylic Acid Biosynthesis in Plants [frontiersin.org]

- 2. Decoding the molecular mechanism underlying salicylic acid (SA)-mediated plant immunity: an integrated overview from its biosynthesis to the mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl Salicylate Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Methyl Salicylate Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. mdpi.com [mdpi.com]

Natural occurrence of 6-(beta-D-glucopyranosyloxy)-Salicylic acid methyl ester in plant species.

An In-depth Examination for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl salicylate, a volatile organic compound renowned for its characteristic wintergreen aroma and potent analgesic properties, exists in various plant species not only in its free form but also as non-volatile glycosides. These glycosidic conjugates, primarily methyl salicylate 2-O-β-D-glucoside and its derivatives, serve as stable storage and transport forms of salicylic acid and methyl salicylate, playing crucial roles in plant defense and signaling. This technical guide provides a comprehensive overview of the natural occurrence of these important phytochemicals, with a primary focus on the well-documented 2-O-β-D-glucopyranoside isomer. While the 6-O-β-D-glucopyranosyloxy isomer is structurally conceivable, extensive literature review indicates that the 2-O-glycosylation pattern is overwhelmingly predominant in nature. This document details the key plant families and species known to harbor these compounds, outlines established methodologies for their extraction and isolation, delves into their biosynthetic pathways, and discusses their significant biological activities.

Introduction: The Salicylate Glycosides

Salicylic acid and its derivatives are cornerstone molecules in both plant biology and human pharmacology. While acetylsalicylic acid (aspirin) is a synthetic marvel, nature has long utilized salicylates for defense and signaling. Methyl salicylate (MeSA) is a key player, acting as an airborne signal to induce systemic acquired resistance (SAR) in plants[1]. To manage the bioactivity and mobility of this potent molecule, plants often convert it into glycosides.

Glycosylation, the enzymatic attachment of a sugar moiety, renders MeSA water-soluble, less volatile, and chemically stable, facilitating its storage in vacuoles[2]. The most commonly reported conjugate is methyl salicylate 2-O-β-D-glucoside. It is important to distinguish this from its structural isomer, 6-(β-D-glucopyranosyloxy)-salicylic acid methyl ester. Based on current scientific literature, the natural occurrence of the 6-O-glucoside has not been definitively established, whereas the 2-O-glucoside and more complex derivatives built upon this core are well-documented[3]. This guide will, therefore, focus on the established natural forms.

Natural Distribution Across Plant Taxa

Methyl salicylate glycosides are not ubiquitous but have been identified in several plant families, often in species known for their medicinal properties or distinct aromas.

Table 1: Prominent Plant Species Containing Methyl Salicylate Glycosides

| Family | Genus | Species | Common Name | Key Glycoside(s) | Reference(s) |

| Ericaceae | Gaultheria | G. yunnanensis, G. procumbens | Wintergreen | Gaultherin, Methyl salicylate 2-O-β-D-glucoside | [2][4][5] |

| Rosaceae | Filipendula | F. ulmaria | Meadowsweet | Monotropitoside (Gaultherin), Salicylaldehyde glycosides | [6][7][8] |

| Betulaceae | Betula | B. lenta | Sweet Birch | Gaultherin | [9][10][11] |

| Passifloraceae | Passiflora | P. edulis | Passion Fruit | Methyl salicylate β-D-glucopyranoside | [4][12] |

| Polygalaceae | Polygala | P. vulgaris | Common Milkwort | Gaultherin | [2] |

The genus Gaultheria is arguably the most significant source of these compounds. Gaultheria yunnanensis, in particular, has been the subject of extensive phytochemical investigation, leading to the isolation of not only the simple glucoside but also more complex structures like gaultherin (methyl salicylate 2-O-β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside)[4][13]. Similarly, Meadowsweet (Filipendula ulmaria) and Sweet Birch (Betula lenta) produce methyl salicylate through the enzymatic hydrolysis of the glycoside gaultherin upon tissue damage[6][9]. The presence of methyl salicylate β-D-glucopyranoside has also been confirmed in passion fruit (Passiflora edulis)[4][12].

Biosynthesis of Methyl Salicylate Glucosides

The formation of methyl salicylate glycosides is an extension of the well-established salicylic acid (SA) biosynthetic pathway in plants. The process can be logically divided into three main stages.

-

Salicylic Acid (SA) Synthesis: Plants primarily synthesize SA from chorismate, a key intermediate of the shikimate pathway. The major route involves the conversion of chorismate to isochorismate by Isochorismate Synthase (ICS), followed by subsequent enzymatic steps to yield SA[2].

-

Methylation of Salicylic Acid: The carboxyl group of SA is methylated to form methyl salicylate (MeSA). This reaction is catalyzed by the enzyme Salicylic Acid Methyltransferase (SAMT)[12].

-

Glucosylation of Methyl Salicylate: The final step involves the attachment of a glucose molecule to the phenolic hydroxyl group of MeSA. This reaction is mediated by UDP-glycosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose. In Arabidopsis, UGT71C3 has been shown to glucosylate MeSA, playing a role in regulating the homeostasis of MeSA and SA for plant defense signaling[1][14]. The enzymatic glucosylation occurs specifically at the C-2 hydroxyl group to form methyl salicylate 2-O-β-D-glucoside.

Extraction and Isolation Protocols

The isolation of polar glycosides like 6-(beta-D-glucopyranosyloxy)-salicylic acid methyl ester from a complex plant matrix requires a multi-step approach designed to separate compounds based on polarity. The following is a generalized, field-proven workflow adaptable for targeting such compounds from plant tissues, particularly from species like Gaultheria yunnanensis.

Step-by-Step Experimental Workflow

-

Plant Material Preparation:

-

Collect fresh or air-dried plant material (e.g., stems and leaves of G. yunnanensis).

-

Grind the material into a fine powder to maximize the surface area for extraction.

-

-

Initial Extraction:

-

Perform exhaustive extraction of the powdered plant material. A common and effective method is reflux or maceration with a polar solvent.

-

Protocol Choice: Use 95% ethanol or 80% methanol in water. The presence of water is crucial for efficiently extracting polar glycosides.

-

Rationale: Hot solvent extraction increases efficiency, while using a high-percentage alcohol ensures precipitation of unwanted macromolecules like proteins and polysaccharides, providing a cleaner initial extract.

-

Repeat the extraction process three times to ensure complete recovery of the target compounds[5].

-

-

Solvent Partitioning and Fractionation:

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated aqueous residue.

-

Dilute the residue with water and then perform liquid-liquid partitioning with solvents of increasing polarity. This step is critical for removing non-polar compounds.

-

First, partition against a non-polar solvent like n-hexane to remove lipids and chlorophyll.

-

Next, partition against a medium-polarity solvent like ethyl acetate to remove less polar phenolics and aglycones. The target glycosides will remain in the aqueous phase.

-

-

-

Column Chromatography (Enrichment):

-

Subject the final aqueous fraction to column chromatography for enrichment.

-

Stationary Phase: Macroporous adsorbent resins (e.g., Diaion HP-20) or C18 reversed-phase silica gel are highly effective.

-

Mobile Phase: Elute the column with a stepwise gradient of methanol or ethanol in water (e.g., 0%, 30%, 50%, 70%, 100%).

-

Rationale: This step separates the compounds based on their polarity. The glycosides will typically elute in the mid-polarity fractions (e.g., 30-50% ethanol)[5]. Collect fractions and monitor using Thin Layer Chromatography (TLC).

-

-

Purification by Preparative HPLC:

-

Pool the enriched fractions containing the target compound.

-

Perform final purification using preparative High-Performance Liquid Chromatography (HPLC).

-

Stationary Phase: A C18 reversed-phase column is the standard choice.

-

Mobile Phase: A gradient of methanol or acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Detection: Use a UV detector, monitoring at the absorbance maximum for salicylates (typically around 280-305 nm).

-

Structural Elucidation and Analytical Data

Once isolated, the structure of the compound must be unequivocally confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry, coupled with HPLC (LC-MS), is used to determine the molecular weight and elemental formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are indispensable for determining the precise structure.

-

¹H NMR: Will show signals for the aromatic protons of the salicylate moiety, the methyl ester protons, and the protons of the glucose unit, including the characteristic anomeric proton signal.

-

¹³C NMR: Will confirm the number of carbons and their chemical environment.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is crucial for establishing the point of glycosylation. A correlation between the anomeric proton of the glucose and the carbon at the C-2 position of the salicylic acid ring would definitively prove the 2-O-glucoside structure.

-

Biological and Pharmacological Significance

Methyl salicylate glycosides are considered prodrugs. They are generally inactive until the glycosidic bond is cleaved, releasing the active aglycone, methyl salicylate, which can be further hydrolyzed to salicylic acid.

-

Anti-inflammatory and Analgesic Effects: The primary therapeutic potential of these compounds lies in their anti-inflammatory and analgesic activities, which are attributable to the release of salicylates in the body. Studies on glycosides isolated from Gaultheria yunnanensis have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[5].

-

Gastrointestinal Safety: A key advantage of these natural glycosides over synthetic salicylates like aspirin is their improved gastrointestinal safety profile. Because the active salicylate is released gradually, often in the intestine rather than the stomach, direct irritation of the gastric mucosa is minimized[4]. This makes them attractive candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects.

Conclusion and Future Directions

The natural occurrence of methyl salicylate glycosides, particularly methyl salicylate 2-O-β-D-glucoside and its derivatives like gaultherin, is well-established in several plant families, most notably Ericaceae and Rosaceae. These compounds represent a fascinating intersection of plant chemical defense and natural product pharmacology. They serve as stable, transportable reservoirs of bioactive salicylates, offering a potential blueprint for developing safer anti-inflammatory therapeutics.

Future research should focus on a broader screening of plant species to identify novel glycoside structures, including the potential discovery of the elusive 6-O-isomer. Furthermore, detailed investigation into the specific UDP-glycosyltransferases responsible for their synthesis could open avenues for biotechnological production of these valuable compounds. For drug development professionals, the superior gastrointestinal tolerance of these natural prodrugs warrants further preclinical and clinical investigation as next-generation salicylate-based medicines.

References

-

Chassagne, D., Crouzet, J., Bayonove, C. L., & Baumes, R. L. (1997). Glycosidically Bound Eugenol and Methyl Salicylate in the Fruit of Edible Passiflora Species. Journal of Agricultural and Food Chemistry, 45(7), 2685–2689. [Link]

-

Nowik, W., Dziak, M., & Michel, P. (2023). Gaultherin, a Natural Alternative to Aspirin: A Comprehensive Review of Molecular Mechanisms, Pharmacokinetics, Biocompatibility, Isolation Techniques, and Plant Sources. International Journal of Molecular Sciences, 24(15), 12134. [Link]

-

Dempsey, D. A., & Klessig, D. F. (2017). Salicylic Acid, a Multifaceted Hormone to Combat Disease. Annual Review of Phytopathology, 55, 109-130. [Link]

-

Song, J. T., Lu, H., & Greenberg, J. T. (2004). Divergent roles for Arabidopsis nonhost resistance-1 (NHR1) and NPR1 in salicylic acid- and jasmonic acid-mediated signaling. Proceedings of the National Academy of Sciences, 101(19), 7225-7230. [Link]

-

UVM Tree Profiles. Black Birch (Betula lenta). [Link]

-

Zhang, B., He, X., Ding, Y., & Du, G. (2006). Gaultherin, a natural salicylate derivative from Gaultheria yunnanensis: towards a better non-steroidal anti-inflammatory drug. European journal of pharmacology, 530(1-2), 166-171. [Link]

-

Li, Y., et al. (2019). Methyl Salicylate Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance. Plant Physiology, 180(4), 2167-2181. [Link]

-

Marques, M. O. M. (1988). Volatile constituents of Polygala paniculata L. Journal of Essential Oil Research, 1(3), 139-140. [Link]

-

Henriette's Herbal Homepage. Betula Lenta.—Black Birch. [Link]

-

Kähkönen, M. P., et al. (2021). Insight into the Way the Content of Biologically Active Compounds in Meadowsweet Inflorescences (Filipendula ulmaria (L.) Maxim.) Is Shaped by Phytosociological Habitats. Molecules, 26(17), 5225. [Link]

-

Olennikov, D. N., & Kashchenko, N. I. (2021). Phytoconstituents and Bioactivity of Plants of the Genus Spiraea L. (Rosaceae): A Review. Plants, 10(10), 2099. [Link]

-

Liu, W. R., et al. (2013). Naturally occurring methyl salicylate glycosides. Mini reviews in medicinal chemistry, 13(10), 1497-1504. [Link]

-

Farzaneh, A., et al. (2022). Filipendula ulmaria (L.) Maxim. (Meadowsweet): a Review of Traditional Uses, Phytochemistry and Pharmacology. Research Journal of Pharmacognosy, 9(3), 85-106. [Link]

-

Shulgina, V. V., et al. (2023). Variation in Phenolic Compounds, Antioxidant and Antibacterial Activities of Extracts from Different Plant Organs of Meadowsweet (Filipendula ulmaria (L.) Maxim.). Plants, 12(8), 1667. [Link]

-

Useful Temperate Plants. Betula lenta. [Link]

-

ResearchGate. Filipendula ulmaria (L.) Maxim. (Meadowsweet): a review of traditional uses, phytochemistry and pharmacology. [Link]

-

Huang, G. Q., et al. (2011). Anti-inflammatory activity of methyl salicylate glycosides isolated from Gaultheria yunnanensis (Franch.) Rehder. Molecules, 16(5), 3875-3884. [Link]

-

Omeka@CTL. UVM Tree Profiles : Black Birch (Betula lenta) : Black Birch Oil. [Link]

-

Henriette's Herbal Homepage. Betula Lenta.—Black Birch. [Link]

-

Lee, J., et al. (2022). Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects. Molecules, 27(23), 8415. [Link]

-

Liu, W. R., Qiao, W. L., Liu, Z., Wang, X. Q., & Du, G. H. (2013). Naturally occurring methyl salicylate glycosides. Mini reviews in medicinal chemistry, 13(10), 1497–1504. [Link]

-

ResearchGate. Polygala paniculata: a source of methyl salicylate produced through plant tissue culture. [Link]

-

ResearchGate. Naturally Occurring Methyl Salicylate Glycosides. [Link]

-

Pal, R. (2021). A Review on the Pharmacological Importance of Crimson Passion Flower (Passiflora vitifolia: Passifloraceae). Acta Scientific Microbiology, 4(9), 92-98. [Link]

-

ResearchGate. The active compounds of Passiflora spp and their potential medicinal uses from both in vitro and in vivo evidences. [Link]

-

ResearchGate. Phytoconstituents and Bioactivity of Plants of the Genus Spiraea L. (Rosaceae): A Review. [Link]

-

Lee, J., et al. (2020). Neolignan glycosides from Spiraea salicifolia and their inhibitory activity on pro-inflammatory cytokine interleukin-6 production in lipopolysaccharide-stimulated RAW 264.7 cells. Natural Product Research, 34(18), 2606-2612. [Link]

-

Lyantagaye, S. L. (2013). Two new pro-apoptotic glucopyranosides from Tulbaghia violacea. Journal of Medicinal Plants Research, 7(29), 2214-2220. [Link]

-

ResearchGate. Methyl 4-(β-D-glucopyranosyloxy)-3-hydroxy-5- methoxybenzoate, isolated from Sanguisorba officinalis, inhibits CpG-DNA-induced inflammation. [Link]

-

Hansmann, C. F. (1990). Synthesis and characterisation of methyl 2-O-(beta-D- glucopyranosyl)-6-O-(alpha-L-rhamnopyranosyl)-alpha-D-glucopyranoside. Carbohydrate research, 204, 221-226. [Link]

-

ResearchGate. Determining the authenticity of methyl salicylate in Gaultheria procumbens L . and Betula lenta L . essential oils using isotope ratio mass spectrometry. [Link]

-

Carlin, S., et al. (2019). Methyl Salicylate Glycosides in Some Italian Varietal Wines. Molecules, 24(17), 3260. [Link]

-

Macías, F. A., et al. (2000). Phytotoxins from Hofmeisteria schaffneri: isolation and synthesis of 2'-(2' '-hydroxy-4' '-methylphenyl)-2'-oxoethyl acetate1. Journal of natural products, 63(11), 1474-1478. [Link]

-

Kumar, A., et al. (2024). Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas. Scientific Reports, 14(1), 1-13. [Link]

Sources

- 1. Total Content and Composition of Phenolic Compounds from Filipendula Genus Plants and Their Potential Health-Promoting Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polygala vulgaris: Systematics, Etymology, Habitat, Cultivation ... [antropocene.it]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insight into the Way the Content of Biologically Active Compounds in Meadowsweet Inflorescences (Filipendula ulmaria (L.) Maxim.) Is Shaped by Phytosociological Habitats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 8. Variation in Phenolic Compounds, Antioxidant and Antibacterial Activities of Extracts from Different Plant Organs of Meadowsweet (Filipendula ulmaria (L.) Maxim.) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Authentication and Market Survey of Sweet Birch (Betula lenta L.) Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl Salicylate-Synonyms Winter green oil; Betula oil; Sweet birch oil; Teabery oil [epharmacognosy.com]

- 11. Omeka@CTL | UVM Tree Profiles : Black Birch (Betula lenta) : Black Birch Oil [libraryexhibits.uvm.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Methyl Salicylate Glycosides in Some Italian Varietal Wines | MDPI [mdpi.com]

- 14. Chemical Compositions, Pharmacological Properties and Medicinal Effects of Genus Passiflora L.: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Putative Biological Activity of 6-(β-D-glucopyranosyloxy)-Salicylic Acid Methyl Ester

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-(β-D-glucopyranosyloxy)-salicylic acid methyl ester is a naturally occurring glycoside found in plants of the Gaultheria genus, which have a history of use in traditional medicine for treating pain and inflammation.[1][2] Structurally, it is a derivative of methyl salicylate, a well-known topical analgesic. While direct pharmacological data on this specific compound is scarce, its chemical architecture strongly suggests it functions as a prodrug. This guide posits that the compound's primary biological activities are latent and become expressed upon enzymatic hydrolysis in vivo, releasing methyl salicylate and subsequently salicylic acid. This biotransformation is hypothesized to confer potent anti-inflammatory and analgesic effects, potentially with an improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3] This document provides a comprehensive framework for investigating these putative activities, outlining mechanistic hypotheses, detailed experimental protocols, and pathways for future research.

Introduction and Chemical Profile

From a chemical standpoint, 6-(β-D-glucopyranosyloxy)-salicylic acid methyl ester is the methyl ester of salicylic acid glycosylated at the phenolic hydroxyl group with a β-D-glucose moiety. This glycosidic linkage is the key to its putative prodrug nature.

-

Core Active Moiety: Salicylic Acid is a well-established pharmacophore known for its anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4]

-

Immediate Precursor: Methyl Salicylate is widely used as a topical rubefacient and counter-irritant for musculoskeletal pain.[5][6] It is metabolized to salicylic acid in the body.[4][7]

-

Modulating Moiety: The β-D-glucopyranosyloxy group significantly increases the molecule's polarity and water solubility. Crucially, this glycosidic bond is a substrate for β-glucosidase enzymes, which are present in biological systems, including the gut microbiota and various tissues.[8]

The central hypothesis of this guide is that 6-(β-D-glucopyranosyloxy)-salicylic acid methyl ester acts as a sequential prodrug, delivering salicylic acid systemically after oral administration through a two-step enzymatic process. This strategy may mitigate the direct gastric irritation often associated with acidic drugs like aspirin.[3][9]

Putative Biological Activities & Mechanistic Hypotheses

The biological potential of this compound is predicated on its bioconversion to active metabolites. The primary hypothesized activities are anti-inflammatory and analgesic.

Anti-inflammatory Activity

The anti-inflammatory effects of salicylates are principally mediated by the inhibition of COX enzymes (both COX-1 and COX-2), which blocks the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[10] We hypothesize that 6-(β-D-glucopyranosyloxy)-salicylic acid methyl ester will exhibit significant anti-inflammatory activity following its hydrolysis. Studies on other methyl salicylate glycosides from Gaultheria yunnanensis have demonstrated potent inhibition of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in LPS-stimulated macrophage models.[11][12]

Proposed Mechanism of Action

Caption: Proposed prodrug activation and mechanism of action pathway.

Analgesic Activity

The pain-relieving properties would be a direct consequence of the anti-inflammatory action (inhibition of prostaglandin synthesis) and potentially the counter-irritant effects of the intermediate metabolite, methyl salicylate, if applied topically.[5][10] Systemic delivery of salicylic acid would target pain mediators throughout the body, making it potentially effective for various types of somatic pain.

Experimental Validation: Protocols and Workflows

A structured, multi-stage approach is required to validate the hypothesized biological activities. The workflow should begin with confirming the prodrug hypothesis before proceeding to functional assays.

Experimental Screening Workflow

Caption: A stepwise workflow for the in vitro evaluation of the compound.

Protocol: In Vitro β-Glucosidase Hydrolysis Assay

Objective: To confirm that 6-(β-D-glucopyranosyloxy)-salicylic acid methyl ester can be hydrolyzed by β-glucosidase to release methyl salicylate.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution (e.g., 10 mM) of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of β-glucosidase (from almonds or Aspergillus niger) in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.0).[13]

-

Prepare a p-nitrophenyl-β-D-glucopyranoside (pNPG) solution as a positive control substrate.

-

-

Reaction Setup:

-

In a microcentrifuge tube or 96-well plate, combine the buffer, enzyme solution, and the test compound stock solution.

-

Include a positive control (enzyme + pNPG) and negative controls (test compound without enzyme; enzyme without substrate).

-

-

Incubation:

-

Reaction Termination & Analysis:

-

Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile or by boiling).[9][14]

-

Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the parent compound and the appearance of the methyl salicylate peak.

-

HPLC Conditions (Example): C18 reverse-phase column, mobile phase with a gradient of acetonitrile and 0.1% formic acid in water, with UV detection.[9]

-

Protocol: Cell Viability (MTT) Assay

Objective: To determine the non-toxic concentration range of the compound on RAW 264.7 macrophage cells for subsequent inflammatory assays.

Methodology:

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.[15]

-

-

Cell Plating:

-

Seed the cells in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.[16]

-

-

Treatment:

-

Treat the cells with serial dilutions of the test compound for 24 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 4 hours.[16]

-

-

Solubilization and Measurement:

-

Remove the medium and dissolve the resulting formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

-

Protocol: In Vitro Anti-inflammatory - Nitric Oxide (NO) Inhibition Assay

Objective: To assess the ability of the compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[17]

-

-

Pre-treatment:

-

Stimulation:

-

NO Measurement (Griess Assay):

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To directly measure the inhibitory activity of the hydrolyzed compound against COX-1 and COX-2 enzymes.

Methodology: This protocol is best performed using commercially available COX inhibitor screening kits (fluorometric or colorimetric), which provide the enzymes, substrate, and necessary reagents.[20][21][22][23]

-

Compound Preparation: The test compound should first be hydrolyzed in vitro using β-glucosidase and esterase to generate salicylic acid, as the parent glycoside is not expected to be active.

-

Assay Setup (General Steps):

-

Reaction Initiation:

-

Initiate the reaction by adding the substrate, arachidonic acid.[24]

-

-

Detection:

-

Incubate for a specified time (e.g., 2-10 minutes) at 37°C.[24]

-

Measure the output (fluorescence or absorbance) using a plate reader. The signal is proportional to prostaglandin production.

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to the no-inhibitor control. Determine the IC₅₀ value for each isozyme.

-

Data Interpretation and Future Directions

The experimental results should be compiled to build a comprehensive profile of the compound's putative activity.

Table 1: Summary of Expected Outcomes and Interpretation

| Experiment | Primary Metric | Favorable Outcome | Interpretation |

| β-Glucosidase Hydrolysis | Formation of Methyl Salicylate | Time-dependent increase in methyl salicylate concentration. | Confirms the first step of the prodrug activation hypothesis. |

| MTT Cell Viability | IC₅₀ (Cytotoxicity) | IC₅₀ > 100 µM | The compound is non-toxic at concentrations effective in functional assays. |

| NO Inhibition Assay | IC₅₀ (NO Production) | Dose-dependent reduction in nitrite levels with a low IC₅₀ value. | Demonstrates potent anti-inflammatory activity at the cellular level. |

| COX Inhibition Assay | IC₅₀ (COX-1 vs. COX-2) | Inhibition of COX enzymes, preferably with selectivity for COX-2. | Elucidates the primary molecular target and suggests a potentially safer GI profile. |

Future Directions:

-

In Vivo Efficacy: If in vitro results are promising, the next logical step is to evaluate the compound in animal models of inflammation and pain, such as the carrageenan-induced paw edema model or the acetic acid-induced writhing test.

-

Pharmacokinetics and Metabolism: Conduct studies to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in vivo, confirming its conversion to salicylic acid and determining its bioavailability.

-

Gastrointestinal Safety: Perform studies in animal models to compare the gastrointestinal toxicity of the compound against equimolar doses of aspirin or salicylic acid.

By following this structured investigative approach, researchers can thoroughly elucidate the therapeutic potential of 6-(β-D-glucopyranosyloxy)-salicylic acid methyl ester as a novel anti-inflammatory and analgesic agent.

References

-

Vertex AI Search. (n.d.). Methyl-salicylate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index. Retrieved from Google.[5]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Methyl Salicylate? Retrieved from Google.[4]

-

PubChem. (n.d.). Methyl Salicylate. National Center for Biotechnology Information. Retrieved from Google.[6]

-

Patsnap Synapse. (2024, June 14). What is Methyl Salicylate used for? Retrieved from Google.[10]

-

Oreate AI Blog. (2025, December 24). The Mechanism Behind Methyl Salicylate: Nature's Pain Reliever. Retrieved from Google.[7]

-

Benchchem. (n.d.). The Prodrug Pathway: A Technical Guide to Gaultherin as a Salicylic Acid Delivery System. Retrieved from Google.[9]

-

Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Kit. Retrieved from Google.[20]

-

Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Retrieved from Google.[21]

-

Liu, X., et al. (2013). Gaultheria: Phytochemical and Pharmacological Characteristics. Molecules, 18(10), 12071–12108.[1]

-

OUCI. (n.d.). Gaultheria: Phytochemical and Pharmacological Characteristics. Retrieved from Google.[2]

-

Zhang, L., et al. (2008). Naturally occurring methyl salicylate glycosides. Yao Xue Xue Bao, 43(8), 819-825.[3]

-

Imai, T., et al. (1995). Development of a prodrug of salicylic acid, salicylic acid-L-alanine conjugate, utilizing hydrolysis by rabbit intestinal microorganisms. Journal of Pharmacy and Pharmacology, 47(1), 19-24.[8]

-

Zhang, F. F., et al. (2011). Anti-inflammatory activity of methyl salicylate glycosides isolated from Gaultheria yunnanensis (Franch.) Rehder. Molecules, 16(5), 3875–3884.[11]

-

ResearchGate. (2025, August 7). Chemical constituents from anti-inflammatory and analgesic active fraction of Gaultheria leucocarpa var. yunnanensis. Retrieved from Google.[25]

-

Jin, L., et al. (2024). Simultaneous content determination of six constituents in Gaultheria leucocarpa var. yunnanensis by UPLC-MS/MS. Chinese Traditional Patent Medicine, (12), 22-28.[26]

-

Zhang, F. F., et al. (2011). Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. Molecules.[12]

-

Zhang, Y., et al. (2025, May 7). Dual stimuli-responsive prodrug co-delivery nanosystem of salicylic acid and bioavailable silicon for long-term immunity in plant. Journal of Nanobiotechnology.[27]

-

ResearchGate. (2025, October 15). (PDF) Gaultheria: Phytochemical and Pharmacological Characteristics. Retrieved from Google.[28]

-

Dissanayake, A. A., et al. (2017). Salicylic Glycosides in Salix mucronata with Antioxidant and Antiinflammatory Activities. Natural Product Communications.[29]

-

Hummert, P. M., et al. (2015). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition.[15]

-

ResearchGate. (n.d.). Amino acid conjugated prodrugs of salicylic acid. Retrieved from Google.[30]

-

Semantic Scholar. (n.d.). Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. Retrieved from Google.[31]

-

Zhang, Y., et al. (2025, May 7). Dual stimuli-responsive prodrug co-delivery nanosystem of salicylic acid and bioavailable silicon for long-term immunity in plant. PubMed.[32]

-

Novus Biologicals. (n.d.). beta-Glucosidase Assay Kit. Retrieved from Google.[33]

-

Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric). Retrieved from Google.[22]

-

ResearchGate. (2013, April 22). β-Glucosidase activity determination protocol? Retrieved from Google.[13]

-

ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Retrieved from Google.[17]

-

MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from Google.[18]

-

Wang, Y., et al. (2020). A simplified and miniaturized glucometer-based assay for the detection of β-glucosidase activity. Microchimica Acta, 187(1), 58.[14]

-

Kim, K. H., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 57, 195-200.[16]

-

Scribd. (n.d.). β-Glucosidase Activity Assay Protocol. Retrieved from Google.[34]

-

Sigma-Aldrich. (n.d.). β-Glucosidase Activity Assay Kit (MAK129) – Technical Bulletin. Retrieved from Google.

-

Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Retrieved from Google.[24]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from Google.[23]

-

Jurnal Kedokteran Brawijaya. (n.d.). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. Retrieved from Google.[19]

Sources

- 1. Gaultheria: Phytochemical and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gaultheria: Phytochemical and Pharmacological Characteristics [ouci.dntb.gov.ua]

- 3. Naturally occurring methyl salicylate glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]

- 5. Methyl-salicylate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Mechanism Behind Methyl Salicylate: Nature's Pain Reliever - Oreate AI Blog [oreateai.com]

- 8. Development of a prodrug of salicylic acid, salicylic acid-L-alanine conjugate, utilizing hydrolysis by rabbit intestinal microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. What is Methyl Salicylate used for? [synapse.patsnap.com]

- 11. Anti-inflammatory activity of methyl salicylate glycosides isolated from Gaultheria yunnanensis (Franch.) Rehder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A simplified and miniaturized glucometer-based assay for the detection of β-glucosidase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 17. thaiscience.info [thaiscience.info]

- 18. mdpi.com [mdpi.com]

- 19. jkb.ub.ac.id [jkb.ub.ac.id]

- 20. korambiotech.com [korambiotech.com]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. assaygenie.com [assaygenie.com]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. researchgate.net [researchgate.net]

- 26. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 27. Dual stimuli-responsive prodrug co-delivery nanosystem of salicylic acid and bioavailable silicon for long-term immunity in plant - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. [PDF] Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder | Semantic Scholar [semanticscholar.org]

- 32. Dual stimuli-responsive prodrug co-delivery nanosystem of salicylic acid and bioavailable silicon for long-term immunity in plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. resources.novusbio.com [resources.novusbio.com]

- 34. scribd.com [scribd.com]

6-(β-D-glucopyranosyloxy)-Salicylic Acid Methyl Ester: An In-depth Technical Guide on a Potential Phytohormone Conjugate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylic acid (SA) is a critical phytohormone that orchestrates plant defense responses and regulates various aspects of growth and development. The bioactivity of SA is meticulously controlled through a series of metabolic conversions, including methylation and glycosylation, which modulate its storage, transport, and signaling activity. While the 2-O-β-D-glucoside (SAG) and the glucose ester (SGE) of salicylic acid are well-characterized conjugates, emerging evidence points to a broader diversity of SA derivatives. This technical guide focuses on a less-explored conjugate, 6-(β-D-glucopyranosyloxy)-Salicylic acid methyl ester. We delve into its biochemical foundations, potential physiological significance as a phytohormone conjugate, and provide detailed methodologies for its study. This document serves as a comprehensive resource for researchers investigating the nuanced regulation of salicylic acid homeostasis and its implications for plant immunity and development.

Introduction: The Complex Regulation of Salicylic Acid Homeostasis

Salicylic acid (SA) is a phenolic compound that acts as a key signaling molecule in plants, most notably in the activation of defense mechanisms against a wide range of pathogens.[1] Its role is central to Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity that develops in tissues distal to the initial infection site. The concentration of free, active SA is tightly regulated within the plant cell. Upon synthesis, SA can be converted to various derivatives to control its availability and localization.[2]

The primary routes of SA modification include:

-

Methylation: Conversion to methyl salicylate (MeSA), a volatile compound that can act as a long-distance signal in plant-plant communication and SAR.[3]

-

Glucosylation: Attachment of a glucose molecule to either the carboxyl or hydroxyl group of SA, forming SA glucose ester (SGE) or SA 2-O-β-D-glucoside (SAG), respectively. These non-volatile conjugates are considered inactive storage forms of SA.[4]

-

Hydroxylation: Conversion to dihydroxybenzoic acids (DHBAs), such as 2,3-DHBA and 2,5-DHBA, which can also be glycosylated.[5]

-

Amino Acid Conjugation: Formation of conjugates with amino acids, which may be involved in SA catabolism.[6]

This guide focuses on a specific, yet understudied, SA conjugate: 6-(β-D-glucopyranosyloxy)-Salicylic acid methyl ester . This molecule combines two key modifications: methylation of the carboxyl group and glucosylation of the hydroxyl group at the 6-position of the benzene ring. Understanding the biosynthesis, transport, and function of this specific conjugate is crucial for a complete picture of SA signaling and metabolism.

Biochemical Landscape of 6-(β-D-glucopyranosyloxy)-Salicylic Acid Methyl Ester

Biosynthesis: A Putative Pathway

While the definitive biosynthetic pathway for 6-(β-D-glucopyranosyloxy)-Salicylic acid methyl ester has not been fully elucidated in planta, we can propose a logical sequence based on known enzymatic reactions in SA metabolism. The formation of this conjugate likely involves two key enzymatic steps: methylation and glucosylation. The order of these steps could potentially vary.

Proposed Biosynthetic Pathway:

Sources

- 1. Salicylic acid - Wikipedia [en.wikipedia.org]

- 2. Role of salicylic acid glucosyltransferase in balancing growth and defence for optimum plant fitness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl Salicylate Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of salicylic acid in wild-type, ugt74f1 and ugt74f2 glucosyltransferase mutants of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of Plant Salicylic Acid-Associated Immune Responses via Glycosylation of Dihydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Salicylic Acid Biosynthesis in Plants [frontiersin.org]

An In-depth Technical Guide to the Spectroscopic Data of 6-(β-D-glucopyranosyloxy)-Salicylic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(β-D-glucopyranosyloxy)-Salicylic acid methyl ester is a glycoside of methyl salicylate, a compound with well-known analgesic and anti-inflammatory properties. The addition of a glucose moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially affecting its solubility, bioavailability, and metabolic fate. A thorough understanding of its chemical structure, confirmed through spectroscopic analysis, is paramount for any research or drug development endeavor.

This guide provides a detailed analysis of the expected spectroscopic data for 6-(β-D-glucopyranosyloxy)-Salicylic acid methyl ester. Due to the limited availability of published experimental spectra for this specific compound, this guide will present a predictive analysis based on the well-characterized spectroscopic features of its constituent parts: the methyl salicylate aglycone and the β-D-glucopyranosyl moiety. This approach allows for a robust estimation of the expected spectral features, providing a valuable reference for researchers working with this and similar compounds.

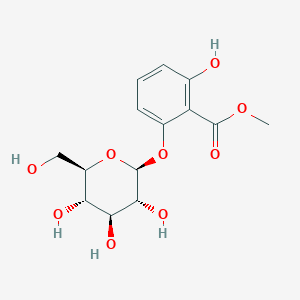

Molecular Structure and Numbering

The structure of 6-(β-D-glucopyranosyloxy)-Salicylic acid methyl ester consists of a methyl salicylate core linked to a β-D-glucopyranose sugar unit via an O-glycosidic bond at the 6-position of the salicylic acid ring. The systematic numbering for both the salicylic acid and the glucopyranosyl moieties is crucial for the unambiguous assignment of spectroscopic signals.

Figure 1. Molecular structure and numbering of 6-(β-D-glucopyranosyloxy)-Salicylic acid methyl ester.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of 6-(β-D-glucopyranosyloxy)-Salicylic acid methyl ester is expected to be a composite of the signals from the aromatic protons of the methyl salicylate moiety and the protons of the glucopyranosyl ring.

Experimental Considerations: The choice of solvent is critical for resolving the hydroxyl protons of the sugar moiety. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are common choices for glycosides as they can facilitate the exchange of hydroxyl protons, sometimes leading to their disappearance from the spectrum, which can simplify the interpretation of the sugar region.

Predicted Chemical Shifts:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-3 | ~6.8 - 7.0 | d | ~8.0 | |

| H-4 | ~7.4 - 7.6 | t | ~8.0 | |

| H-5 | ~6.9 - 7.1 | d | ~8.0 | |

| OCH₃ | ~3.9 | s | - | Methyl ester protons |

| OH (C2) | Variable | br s | - | Phenolic hydroxyl, may exchange with solvent |

| H-1' | ~4.8 - 5.2 | d | ~7.5 - 8.0 | Anomeric proton, characteristic downfield shift. The large J value is indicative of a β-anomeric configuration. |

| H-2' | ~3.2 - 3.5 | m | - | |

| H-3' | ~3.3 - 3.6 | m | - | |

| H-4' | ~3.1 - 3.4 | m | - | |

| H-5' | ~3.2 - 3.5 | m | - | |

| H-6'a, H-6'b | ~3.6 - 3.9 | m | - | Diastereotopic protons of the CH₂OH group |

| Sugar OHs | Variable | br s | - | May exchange with solvent |

Causality in Signal Assignment:

-

The aromatic protons (H-3, H-4, H-5) will exhibit a characteristic splitting pattern for a 1,2,3-trisubstituted benzene ring.

-

The anomeric proton (H-1') is the most downfield of the sugar protons due to the deshielding effect of the two adjacent oxygen atoms. Its coupling constant with H-2' is diagnostic of the stereochemistry at the anomeric center; a large coupling constant (typically > 7 Hz) confirms the β-configuration.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for all 14 carbon atoms in the molecule. The chemical shifts are predictable based on the electronic environment of each carbon.

Predicted Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-1 | ~115 - 120 | |

| C-2 | ~158 - 162 | Carbon bearing the hydroxyl group |

| C-3 | ~118 - 122 | |

| C-4 | ~135 - 138 | |

| C-5 | ~115 - 120 | |

| C-6 | ~155 - 159 | Carbon bearing the glycosidic linkage |

| C=O | ~168 - 172 | Carbonyl carbon of the ester |

| OCH₃ | ~52 - 55 | Methyl ester carbon |

| C-1' | ~100 - 105 | Anomeric carbon, characteristic downfield shift in the sugar region |

| C-2' | ~73 - 76 | |

| C-3' | ~76 - 79 | |

| C-4' | ~70 - 73 | |

| C-5' | ~77 - 80 | |

| C-6' | ~61 - 64 | Primary alcohol carbon |

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For 6-(β-D-glucopyranosyloxy)-Salicylic acid methyl ester (C₁₄H₁₈O₉), the expected monoisotopic mass is 330.0951 g/mol .[1]

Expected Fragmentation Pattern (Electrospray Ionization - ESI): Under ESI-MS conditions, the molecule is expected to be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts in positive ion mode, or as a deprotonated molecule ([M-H]⁻) in negative ion mode.

A key fragmentation pathway would involve the cleavage of the glycosidic bond, leading to two major fragment ions:

-

The methyl salicylate aglycone.

-

The glucopyranosyl moiety.

Figure 2. Predicted ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3500 - 3200 | O-H | Stretching (broad) |

| 3000 - 2850 | C-H | Stretching (sp³ and sp²) |

| 1720 - 1680 | C=O | Stretching (ester) |

| 1620 - 1580 | C=C | Stretching (aromatic) |

| 1250 - 1000 | C-O | Stretching (ethers, esters, alcohols) |

Plausible Synthetic Methodology

A common method for the synthesis of O-glycosides is the Koenigs-Knorr reaction or its modifications. A plausible synthetic route for 6-(β-D-glucopyranosyloxy)-Salicylic acid methyl ester would involve the reaction of a protected glucopyranosyl bromide with methyl 2,6-dihydroxybenzoate.

Experimental Protocol (Illustrative):

-

Protection of Glucose: D-glucose is first peracetylated to protect the hydroxyl groups, followed by bromination at the anomeric position to yield acetobromo-α-D-glucose.

-

Glycosylation: Methyl 2,6-dihydroxybenzoate is reacted with acetobromo-α-D-glucose in the presence of a promoter such as silver oxide or a phase-transfer catalyst. This step forms the glycosidic bond.

-

Deprotection: The acetyl protecting groups on the sugar moiety are removed by base-catalyzed methanolysis (e.g., using sodium methoxide in methanol, known as the Zemplén deacetylation) to yield the final product.

-

Purification: The crude product is purified by column chromatography on silica gel.

Figure 3. Plausible synthetic workflow.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-(β-D-glucopyranosyloxy)-Salicylic acid methyl ester. By leveraging the known spectral characteristics of its constituent moieties, we can predict the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data with a high degree of confidence. These predictions, along with the outlined synthetic strategy, offer a solid foundation for researchers and drug development professionals working on the synthesis, characterization, and application of this and related glycosidic compounds. The validation of these predictions with experimental data will be a critical step in any future work with this molecule.

References

Sources

An In-depth Technical Guide to the Chemical Properties and Stability of 6-(β-D-glucopyranosyloxy)-Salicylic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(β-D-glucopyranosyloxy)-salicylic acid methyl ester is a glycosidic derivative of salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID). This compound, which incorporates a glucose molecule attached to the salicylic acid backbone via an O-glycosidic bond, is of significant interest to the pharmaceutical and cosmetic industries. The presence of the glucopyranosyl moiety can modulate the physicochemical properties of the parent salicylic acid molecule, potentially influencing its solubility, bioavailability, and pharmacokinetic profile. Furthermore, salicylic acid glycosides are found in nature and are investigated for their potential anti-inflammatory properties.[1] A thorough understanding of the chemical properties and stability of 6-(β-D-glucopyranosyloxy)-salicylic acid methyl ester is paramount for its development as a potential therapeutic agent or active ingredient.

This technical guide provides a comprehensive overview of the known chemical properties and a detailed analysis of the expected stability of 6-(β-D-glucopyranosyloxy)-salicylic acid methyl ester. It outlines potential degradation pathways and offers robust experimental protocols for assessing its stability under various stress conditions, providing a critical resource for formulation development, quality control, and regulatory submissions.

Physicochemical Properties

The fundamental physicochemical properties of 6-(β-D-glucopyranosyloxy)-salicylic acid methyl ester are summarized in the table below. These properties are crucial for predicting its behavior in various solvent systems and for the development of analytical methods.

| Property | Value | Source |

| CAS Number | 108124-75-0 | [2] |

| Molecular Formula | C₁₄H₁₈O₉ | [3] |

| Molecular Weight | 330.29 g/mol | [3] |

| Boiling Point | 574.6 ± 50.0 °C at 760 mmHg | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Flash Point | 215.1 ± 23.6 °C | [2] |

| Heavy Atom Count | 23 | [3] |

| Rotatable Bond Count | 5 | [3] |

Chemical Stability and Degradation Analysis

The stability of 6-(β-D-glucopyranosyloxy)-salicylic acid methyl ester is dictated by the lability of its two primary functional groups: the methyl ester and the β-O-glycosidic bond. Degradation can be anticipated under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[4]

Hydrolytic Degradation

Hydrolysis is expected to be the principal degradation pathway for this molecule.[2]

-

Acid-Catalyzed Hydrolysis : In acidic conditions, two primary reactions can occur. The glycosidic bond is susceptible to cleavage, yielding salicylic acid methyl ester and glucose.[2] This occurs through protonation of the glycosidic oxygen, making the anomeric carbon more electrophilic and prone to nucleophilic attack by water.[2] Additionally, the methyl ester can be hydrolyzed to salicylic acid 6-O-β-D-glucoside. The relative rates of these two hydrolysis reactions will depend on the specific conditions.

-

Base-Catalyzed Hydrolysis : Under alkaline conditions, the methyl ester is highly susceptible to saponification, leading to the formation of the corresponding carboxylate salt, 6-(β-D-glucopyranosyloxy)-salicylate.[5] Glycosidic bonds are generally more stable under basic conditions compared to acidic conditions; however, degradation can still occur at high pH.[2]

The proposed hydrolytic degradation pathways are illustrated in the diagram below.

Caption: Forced Degradation Study Workflow.

Stability-Indicating HPLC Method

A robust high-performance liquid chromatography (HPLC) method is crucial for separating the intact drug from its degradation products.

-

Column : A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a suitable starting point. [6]* Mobile Phase : A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the polar glucose and the less polar aglycone moieties. [1][6]* Detection : A photodiode array (PDA) detector is ideal for monitoring the elution of the parent compound and its degradation products, as it allows for the assessment of peak purity. A wavelength of approximately 304 nm, a UV maximum for salicylic acid, would be a suitable monitoring wavelength. [7]* Method Validation : The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Conclusion

This technical guide has synthesized the available information on the chemical properties of 6-(β-D-glucopyranosyloxy)-salicylic acid methyl ester and provided a scientifically grounded framework for assessing its stability. The primary degradation pathways are anticipated to be hydrolysis of the ester and glycosidic linkages. A systematic approach to forced degradation studies, coupled with a validated stability-indicating HPLC method, is essential for characterizing the degradation profile of this promising molecule. The insights gained from such studies will be instrumental in guiding the formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of any future products containing this compound.

References

-

Chemsrc. 6-(beta-D-Glucopyranosyloxy)salicylic acid methyl ester. Accessed January 14, 2026. [Link]

-

PubChem. 3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid. Accessed January 14, 2026. [Link]

-

NIH. Degradation of salicylic acid to catechol in Solanaceae by SA 1-hydroxylase. Accessed January 14, 2026. [Link]

-

PubChem. ((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-methoxytetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate. Accessed January 14, 2026. [Link]

-

PubChem. 5-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)-tetrahydro-2H-pyran-2-yloxy). Accessed January 14, 2026. [Link]

-

Crysdot LLC. 6-(beta-D-glucopyranosyloxy)-salicylic acid methyl ester. Accessed January 14, 2026. [Link]

-

PubChem. beta-D-Glucopyranoside, (3beta,25R)-26-(beta-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1->2). Accessed January 14, 2026. [Link]

-

NIH. 6-O-(beta-D-Xylopyranosyl)-beta-D-glucopyranose. Accessed January 14, 2026. [Link]

-

PubMed. Determination methods for the content of methyl salicylate-2-O-beta-D-galactopyranoside (1-4). Accessed January 14, 2026. [Link]

-

PubMed Central. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. Accessed January 14, 2026. [Link]

-

PubChem. Quinovic acid 3-O-(6-deoxy-beta-D-glucopyranoside) 28-O-beta-D-glucopyranosyl ester. Accessed January 14, 2026. [Link]

-

PlantaeDB. 6-Methoxy-7-(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyloxy)-2H-1-benzopyran-2-one. Accessed January 14, 2026. [Link]

-

Global Index Medicus. Determination methods for the content of methyl salicylate-2-O-beta-D-galactopyranoside (1-4). Accessed January 14, 2026. [Link]

-

NIH. Methyl beta-D-glucopyranoside. Accessed January 14, 2026. [Link]

-

MedCrave online. Forced Degradation Studies. Accessed January 14, 2026. [Link]

-

odinity.com. Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. Accessed January 14, 2026. [Link]

-

FDA. determination of salicylic acid (beta hydroxy acid) in cosmetic products by high performance liquid. Accessed January 14, 2026. [Link]

-

SIELC Technologies. Salicylic acid. Accessed January 14, 2026. [Link]

-

Farmacia Journal. HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Accessed January 14, 2026. [Link]

-

ResearchGate. The photophysics of salicylic acid derivatives in aqueous solution. Accessed January 14, 2026. [Link]

-

ACS Publications. The Kinetics of Solvolysis of Acyl Esters of Salicyclic Acid. Accessed January 14, 2026. [Link]

-

ResearchGate. (PDF) Forced Degradation Study on Gliclazide and Application of Validated Stability-Indicating HPLC-UV Method in Stability Testing of Gliclazide Tablets. Accessed January 14, 2026. [Link]

-

The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media. Accessed January 14, 2026. [Link]

-

NIH. The Influence of UV Light on Photodegradation of Acetylsalicylic Acid. Accessed January 14, 2026. [Link]

-

PubMed. Photodegradation of salicylic acid in aquatic environment: effect of different forms of nitrogen. Accessed January 14, 2026. [Link]

-

NIH. Development of forced degradation and stability indicating studies of drugs—A review. Accessed January 14, 2026. [Link]

-

MDPI. Role of Solvent and Citric Acid-Mediated Solvent Acidification in Enhancing the Recovery of Phenolics, Flavonoids, and Anthocyanins from Apple Peels. Accessed January 14, 2026. [Link]

-

ResearchGate. Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products. Accessed January 14, 2026. [Link]

-

ResearchGate. The degradation mechanism of flavonol glycosides to corresponding. Accessed January 14, 2026. [Link]

-

PubMed Central. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Accessed January 14, 2026. [Link]

Sources

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. unige.ch [unige.ch]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. Chemistry 211 Experiment 3 [home.miracosta.edu]

- 6. Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Salicylic acid | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the In Planta Function of Glycosylated Salicylic Acid Derivatives

Abstract